3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Overview
Description
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid is a heterocyclic compound that features a unique combination of an oxadiazole ring and a thiophene moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes such as kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , and aldose reductase . These enzymes play crucial roles in various biological processes, including signal transduction, protein synthesis, and metabolic regulation.
Mode of Action
It’s known that similar compounds act as inhibitors of various enzymes . Inhibition of these enzymes can lead to changes in cellular processes, potentially leading to the observed biological effects.
Biochemical Pathways
Given the broad range of enzymes that similar compounds are known to inhibit , it’s likely that multiple biochemical pathways could be affected. These could include pathways involved in signal transduction, protein synthesis, and metabolic regulation.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial , antitumor , antioxidant , cytotoxic , analgesic , and anti-inflammatory action . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with ethyl acetoacetate under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines, depending on the specific reaction pathway.
Substitution: Halogenated derivatives or other substituted thiophenes.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the oxadiazole ring is known to enhance the biological activity of many compounds.
Industry
In the materials science field, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Oxo-5-(phenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
- 3-[2-Oxo-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
- 3-[2-Oxo-5-(furan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Uniqueness
The presence of the thiophene ring in 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid imparts unique electronic properties that are not found in its phenyl or pyridinyl analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for more complex heterocyclic compounds.
Properties
IUPAC Name |
3-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-7(13)3-4-11-9(14)15-8(10-11)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCFXRTKFZAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)O2)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196470 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872107-94-3 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872107-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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